molecular formula C18H17N5O4 B11073388 [4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid

[4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid

Cat. No.: B11073388
M. Wt: 367.4 g/mol
InChI Key: ZFMOTJKSLWNEAE-UHFFFAOYSA-N
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Description

2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a unique structure combining a triazino-benzimidazole core with a methoxyphenoxyacetic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multi-step organic reactions. The process begins with the formation of the triazino-benzimidazole core through cyclization reactions involving o-phenylenediamine and 2-aminobenzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-AMINO-3,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its combined triazino-benzimidazole and methoxyphenoxyacetic acid structure, which may confer distinct biological properties not observed in other similar compounds .

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C18H17N5O4/c1-26-14-8-10(6-7-13(14)27-9-15(24)25)16-21-17(19)22-18-20-11-4-2-3-5-12(11)23(16)18/h2-8,16H,9H2,1H3,(H,24,25)(H3,19,20,21,22)

InChI Key

ZFMOTJKSLWNEAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OCC(=O)O

Origin of Product

United States

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